molecular formula C10H13Cl2NO3S B603060 [(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine CAS No. 1087641-13-1

[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine

Cat. No.: B603060
CAS No.: 1087641-13-1
M. Wt: 298.19g/mol
InChI Key: ZQBDSZKXYCLRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of two chlorine atoms, a hydroxypropyl group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine typically involves the following steps:

    Chlorination: The starting material, 2-methylbenzene-1-sulfonamide, is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 4 and 5 positions of the benzene ring.

    Hydroxypropylation: The chlorinated intermediate is then reacted with 2-chloropropanol in the presence of a base such as sodium hydroxide to introduce the hydroxypropyl group at the nitrogen atom of the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and hydroxypropylation steps.

Chemical Reactions Analysis

Types of Reactions

[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for microbial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-2-methylbenzene-1-sulfonamide: Lacks the hydroxypropyl group.

    N-(2-hydroxypropyl)-2-methylbenzene-1-sulfonamide: Lacks the chlorine atoms.

    4,5-dichloro-N-(2-hydroxyethyl)-2-methylbenzene-1-sulfonamide: Has a hydroxyethyl group instead of a hydroxypropyl group.

Uniqueness

[(4,5-Dichloro-2-methylphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the presence of both chlorine atoms and the hydroxypropyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as an antimicrobial agent and its versatility in chemical synthesis.

Properties

CAS No.

1087641-13-1

Molecular Formula

C10H13Cl2NO3S

Molecular Weight

298.19g/mol

IUPAC Name

4,5-dichloro-N-(2-hydroxypropyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C10H13Cl2NO3S/c1-6-3-8(11)9(12)4-10(6)17(15,16)13-5-7(2)14/h3-4,7,13-14H,5H2,1-2H3

InChI Key

ZQBDSZKXYCLRQV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC(C)O)Cl)Cl

Origin of Product

United States

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